molecular formula C9H8BrNO4 B1277747 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone CAS No. 65447-49-6

2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone

Cat. No.: B1277747
CAS No.: 65447-49-6
M. Wt: 274.07 g/mol
InChI Key: CVPDMBUSCIDXCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone is an organic compound with the molecular formula C9H8BrNO4 and a molecular weight of 274.07 g/mol . It is a brominated aromatic ketone, characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone typically involves the bromination of 4-methoxy-3-nitroacetophenone. One common method includes the reaction of 4-methoxy-3-nitroacetophenone with bromine in the presence of a suitable solvent such as chloroform or acetic acid . The reaction is carried out at room temperature, and the product is purified through recrystallization.

Chemical Reactions Analysis

2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.

Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, and various acids and bases . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction or oxidation. These reactions can modulate the activity of enzymes and other proteins, leading to changes in biochemical pathways .

Comparison with Similar Compounds

2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone can be compared with similar compounds such as:

These comparisons highlight the unique features of this compound, such as its specific functional groups and their positions on the phenyl ring, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-bromo-1-(4-methoxy-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-15-9-3-2-6(8(12)5-10)4-7(9)11(13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPDMBUSCIDXCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428559
Record name 2-bromo-1-(4-methoxy-3-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65447-49-6
Record name 2-bromo-1-(4-methoxy-3-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone
Reactant of Route 3
Reactant of Route 3
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone
Reactant of Route 4
Reactant of Route 4
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone
Reactant of Route 5
Reactant of Route 5
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone
Reactant of Route 6
Reactant of Route 6
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.